2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with p-toluidine under specific conditions. One common method involves heating a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and p-toluidine in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to obtain the desired product .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of advanced techniques such as microwave irradiation or continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate.
Coumarin derivatives: Structurally related compounds with similar biological activities.
Uniqueness
This compound is unique due to the presence of the p-tolylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications in scientific research .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-6-8-16(9-7-13)20-18(21)12-24-19(22)15-10-14-4-2-3-5-17(14)23-11-15/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
LSSQOQUCENITBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.